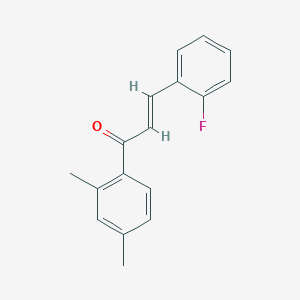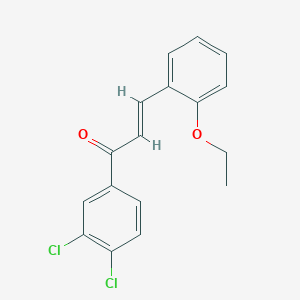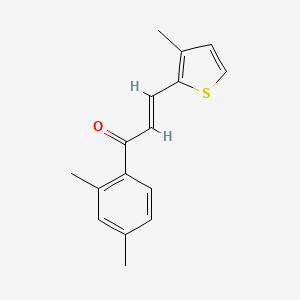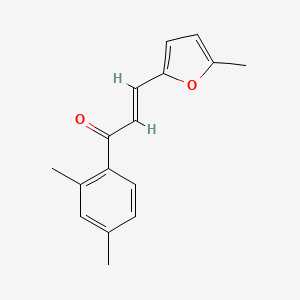![molecular formula C20H22O B6346548 (2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-28-8](/img/structure/B6346548.png)
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as DMPPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule has been found to be a useful tool for researchers in the areas of organic chemistry, biochemistry, and pharmacology. DMPPP has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments. In
Aplicaciones Científicas De Investigación
DMPPP has been studied for its potential applications in various scientific fields. In organic chemistry, DMPPP has been studied as a potential model compound for the study of the reactivity and reactivity of alkenes. In biochemistry, DMPPP has been studied as a potential inhibitor of enzymes such as cytochrome P450 and as a potential substrate for enzymes such as cytochrome P450. In pharmacology, DMPPP has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of DMPPP is not completely understood. However, it is believed that DMPPP acts as an inhibitor of enzymes such as cytochrome P450. This inhibition may be due to the formation of a covalent bond between DMPPP and the enzyme, which prevents the enzyme from being able to catalyze its reaction. It is also believed that DMPPP may act as a substrate for enzymes such as cytochrome P450, which may allow the enzyme to catalyze its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPP have not been extensively studied. However, it is believed that DMPPP may have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, DMPPP has been found to increase the expression of certain genes, such as those involved in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPPP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, DMPPP has been found to be a useful tool for studying the reactivity and reactivity of alkenes. However, there are some limitations to using DMPPP in laboratory experiments. For example, DMPPP has not been extensively studied and its mechanism of action is not completely understood. Additionally, DMPPP is not water soluble, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research and development of DMPPP. These include further studies into the mechanism of action of DMPPP, the development of new synthetic methods for the production of DMPPP, and the exploration of potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of DMPPP could reveal new potential uses for this molecule. Finally, further studies into the advantages and limitations of DMPPP in laboratory experiments could help to optimize its use in these experiments.
Métodos De Síntesis
The synthesis of DMPPP has been studied in several different methods. One method involves the reaction of 1-bromo-2,4-dimethylbenzene with 4-bromopropiophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of DMPPP. Another method involves the reaction of 2,4-dimethylphenylboronic acid with 4-bromopropiophenone in the presence of a base such as sodium hydroxide. This reaction also results in the formation of DMPPP.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-9-6-17(7-10-18)8-12-20(21)19-11-5-15(3)13-16(19)4/h5-14H,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSSTQDUZWFVHO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
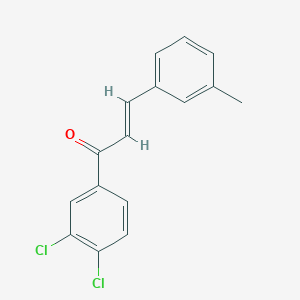


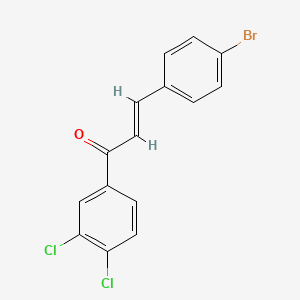
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)

